1-Benzyl-1,2,3,4-Tetrahydroisochinolin

Übersicht

Beschreibung

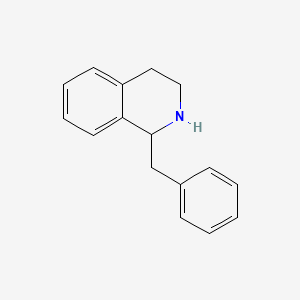

(RS)-1-benzyl-1,2,3,4-tetrahydroisoquinoline is a benzyltetrahydroisoquinoline. It is a conjugate base of a 1-benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium.

1-Benzyl-1, 2, 3, 4-tetrahydroisoquinoline, also known as 1BNTIQ or (R, S)-tetrahydrobenzylisoquinoline, belongs to the class of organic compounds known as benzylisoquinolines. These are organic compounds containing an isoquinoline to which a benzyl group is attached. 1-Benzyl-1, 2, 3, 4-tetrahydroisoquinoline is considered to be a practically insoluble (in water) and relatively neutral molecule. 1-Benzyl-1, 2, 3, 4-tetrahydroisoquinoline has been primarily detected in cerebrospinal fluid. Within the cell, 1-benzyl-1, 2, 3, 4-tetrahydroisoquinoline is primarily located in the membrane (predicted from logP).

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

1-Benzyl-1,2,3,4-Tetrahydroisochinolin ist eine Art von Isochinolin-Alkaloid, das eine große Gruppe von Naturprodukten ist . Diese Verbindungen haben in der wissenschaftlichen Gemeinschaft aufgrund ihrer vielfältigen biologischen Aktivitäten viel Aufmerksamkeit erregt .

Biologische Aktivitäten

Diese Verbindungen üben diverse biologische Aktivitäten gegen verschiedene infektiöse Krankheitserreger und neurodegenerative Erkrankungen aus . Das macht sie wertvoll für die Entwicklung neuer Behandlungen und Therapien.

Entwicklung neuer Analoga

Das 1,2,3,4-Tetrahydroisochinolin (THIQ)-Heterocyclengerüst hat zur Entwicklung neuer THIQ-Analoga mit potenter biologischer Aktivität geführt . Diese Analoga können in verschiedenen Bereichen der Forschung und Medizin eingesetzt werden.

Struktur-Aktivitäts-Beziehungsstudien (SAR)

Das biologische Potenzial von THIQ-Analoga, ihre Struktur-Aktivitäts-Beziehung (SAR) und ihr Wirkmechanismus waren Gegenstand vieler Studien . Diese Studien helfen zu verstehen, wie Veränderungen in der Struktur dieser Verbindungen ihre biologische Aktivität beeinflussen können.

Antibakterielle Eigenschaft

Eine neuartige Verbindung wurde synthetisiert und auf ihre antibakterielle Eigenschaft gegen acht pathogene Bakterienstämme untersucht . Dies zeigt den möglichen Einsatz dieser Verbindungen bei der Behandlung von bakteriellen Infektionen.

Biochemische Analyse

Biochemical Properties

1-Benzyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions, particularly in the oxidation of dopamine. It strongly potentiates monoamine oxidase (MAO)-dependent dopamine oxidation, leading to impaired dopamine release . This compound interacts with various enzymes and proteins, including MAO and dopamine transporters, resulting in enhanced dopamine catabolism and free radical production . These interactions contribute to the neurotoxic effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline.

Cellular Effects

1-Benzyl-1,2,3,4-tetrahydroisoquinoline has profound effects on various cell types and cellular processes. It induces cell death via apoptosis and elevates the level of pro-apoptotic proteins such as Bax while decreasing the concentration of anti-apoptotic proteins like Bcl-xl . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it disturbs the behavioral and biochemical effects of l-DOPA in dopaminergic neurons, leading to altered dopamine and serotonin metabolism .

Molecular Mechanism

The molecular mechanism of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with dopamine transporters and MAO. It inhibits dopamine storage and enhances dopamine catabolism through a MAO-dependent oxidative pathway . This results in the production of free radicals and subsequent cell death. Additionally, 1-Benzyl-1,2,3,4-tetrahydroisoquinoline inhibits the activity of catechol-O-methyltransferase (COMT), further affecting dopamine metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline change over time. Acute administration of this compound leads to a significant decrease in dopamine concentration in brain regions such as the substantia nigra and striatum . Multiple treatments result in the development of tolerance to its dopamine-depressing effect, while the impairment of dopamine synthesis persists . This indicates that the compound’s stability and degradation play a crucial role in its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models. Single and multiple administrations of this compound at doses of 25 and 50 mg/kg significantly affect dopamine and serotonin metabolism in the rat brain . Higher doses lead to more pronounced neurotoxic effects, including impaired locomotor activity and increased oxidative stress . These findings highlight the importance of dosage in determining the compound’s toxic and adverse effects.

Metabolic Pathways

1-Benzyl-1,2,3,4-tetrahydroisoquinoline is involved in several metabolic pathways, primarily affecting dopamine metabolism. It enhances the rate of dopamine catabolism through the oxidative MAO-dependent pathway, leading to increased levels of dopamine metabolites such as homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC) . Additionally, it inhibits the COMT-dependent O-methylation pathway, further disrupting dopamine metabolism .

Transport and Distribution

Within cells and tissues, 1-Benzyl-1,2,3,4-tetrahydroisoquinoline is transported and distributed via dopamine transporters . It can be taken up by neurons and accumulates in dopaminergic structures, leading to impaired dopamine storage and release . This compound’s localization and accumulation are crucial for its neurotoxic effects.

Subcellular Localization

1-Benzyl-1,2,3,4-tetrahydroisoquinoline is localized in specific subcellular compartments, particularly in dopaminergic neurons . It affects the activity and function of these neurons by impairing dopamine storage and enhancing dopamine catabolism . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.

Biologische Aktivität

1-Benzyl-1,2,3,4-tetrahydroisoquinoline (BTHIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological properties, mechanisms of action, and relevant research findings associated with BTHIQ.

Structural Overview

1-Benzyl-1,2,3,4-tetrahydroisoquinoline is a member of the tetrahydroisoquinoline family, which are bicyclic compounds derived from isoquinoline. The structure of BTHIQ contributes to its pharmacological properties and interactions with various biological targets.

Biological Activities

BTHIQ exhibits a range of biological activities that can be categorized into several key areas:

- Neuroprotective Effects : BTHIQ has been studied for its potential neuroprotective properties against neurodegenerative diseases such as Parkinson's disease. It acts as an endogenous metabolite found in cerebrospinal fluid and has been implicated in the pathophysiology of Parkinson's disease .

- Antimicrobial Properties : Research indicates that BTHIQ derivatives possess antibacterial activity. A study highlighted the synthesis of various BTHIQ analogs under Grignard conditions, demonstrating their potential as antibacterial agents .

- Apoptosis Induction : BTHIQ has been shown to influence apoptotic pathways, suggesting its role in cancer therapy. The compound can modulate cell cycle progression and DNA damage response mechanisms .

- Interaction with Neurotransmitter Systems : BTHIQ interacts with various neurotransmitter receptors, including dopamine and serotonin receptors. This interaction may contribute to its effects on mood and cognition .

The mechanisms underlying the biological activities of BTHIQ are complex and involve multiple pathways:

- Inhibition of Enzymatic Activity : BTHIQ has been found to inhibit certain metabolic enzymes that are crucial in neurotransmitter synthesis and degradation. This inhibition can lead to increased levels of neurotransmitters such as dopamine, which is beneficial in neurodegenerative conditions .

- Signal Transduction Pathways : The compound influences several signaling pathways including MAPK/ERK and PI3K/Akt pathways, which are critical in regulating cell survival and proliferation .

Neuroprotection in Parkinson's Disease

A study by Williams et al. (2006) identified 1-benzyl-1,2,3,4-tetrahydroisoquinoline as a parkinsonism-inducing agent in mouse models. This research provided insights into the dual role of BTHIQ as both a neurotoxin and a potential therapeutic agent depending on dosage and context .

Antibacterial Activity

Research conducted on various BTHIQ derivatives showed promising results against Gram-positive bacteria. The study utilized a series of synthesized compounds to evaluate their antibacterial efficacy through disk diffusion methods .

Data Summary

The following table summarizes key biological activities and associated mechanisms for 1-benzyl-1,2,3,4-tetrahydroisoquinoline:

Eigenschaften

IUPAC Name |

1-benzyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-2-6-13(7-3-1)12-16-15-9-5-4-8-14(15)10-11-17-16/h1-9,16-17H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYCIFUZSUMAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864898 | |

| Record name | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19716-56-4 | |

| Record name | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19716-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-1-(phenylmethyl)isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019716564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19716-56-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-TETRAHYDRO-1-(PHENYLMETHYL)ISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4S06GK4KN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.